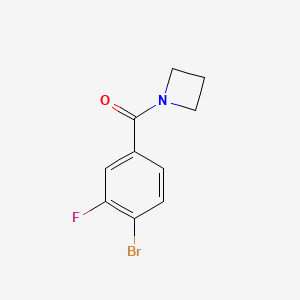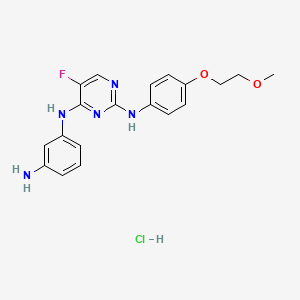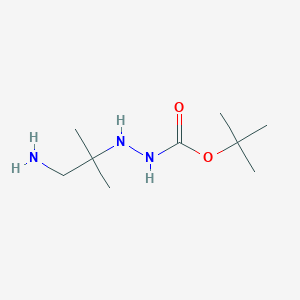
t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, has been reported. It has a molecular weight of 188.27 . Another related compound, TERT-BUTYL N-(1-AMINO-2-METHYLPROPAN-2-YL)CARBAMATE HYDROCHLORIDE, has a molecular formula of C9H21ClN2O2 and an average mass of 224.728 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, have been reported. It is a solid with a purity of 97%. It should be stored in a dark place, in an inert atmosphere, at 2-8°C . Another related compound, tert-Butyl (1-aminopropan-2-yl)carbamate, has a molecular formula of CHNO, an average mass of 174.241 Da, and a mono isotopic mass of 174.136826 Da .Applications De Recherche Scientifique
Synthesis and Characterization
- t-Butyl carbazate, when refluxed with aldehydes, yields compounds like (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate. These compounds are characterized using spectral data analysis and single crystal X-ray studies. Theoretical calculations like DFT/B3LYP/6-311G (d, p) level of theory are used for further confirmation (Bhat et al., 2019).
Chemical Reactivity and Biological Target Prediction
- Molecular Electrostatic Potential Surface (MEPS) and Frontier Molecular Orbital (FMO) analysis indicate similar reactivity behavior for these compounds. Online Pass Prediction suggests moderate potency against Mcl-1 enzyme, with binding energy indicating moderate binding efficiency (Bhat et al., 2018).
Catalytic Applications
- Tertiary alkyl-substituted alkynes react with tert-butylhydrazine, catalyzed by TpRh(C2H4)2/P(2-furyl)3, forming 3,3,3-trisubstituted propionitrile derivatives. This reaction system is applicable to various alcohols and amines, suggesting its potential in organic synthesis (Fukumoto et al., 2016).
Fungicidal Activity
- Derivatives containing t-butyl show excellent fungicidal activity against specific pathogens. Structure-activity relationships imply that t-butyl introduction in the side chain enhances hydrophobic interaction with the active site, influencing fungicidal efficacy (Liu et al., 2021).
Peptide Modification and Cell Labeling
- Tetrazine-containing amino acid derivatives, synthesized with tert-butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate, demonstrate significant biological activity. They are used in peptide modification and show potential for cancer cell labeling (Ni et al., 2015).
Pharmaceutical Applications
- Synthesis of beta-aminoacyl-containing cyclic hydrazine derivatives, including tert-butyl variations, shows potential as inhibitors for enzymes like DPP-IV, which are significant in treating type 2 diabetes (Ahn et al., 2007).
X-ray Analysis and Urease Inhibition
- Adamantane-linked hydrazine-1-carbothioamide derivatives with t-butyl exhibit urease inhibition potential and moderate antiproliferative activities, as revealed by in vitro assays and molecular docking analysis (Al-Wahaibi et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1-amino-2-methylpropan-2-yl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2/c1-8(2,3)14-7(13)11-12-9(4,5)6-10/h12H,6,10H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFWRLLMFAPTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)
![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)
![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)

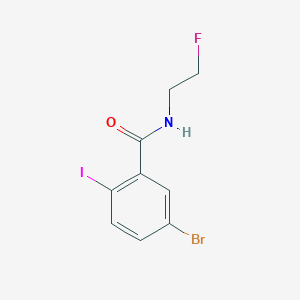

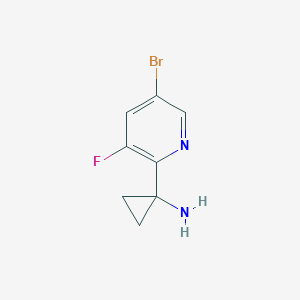
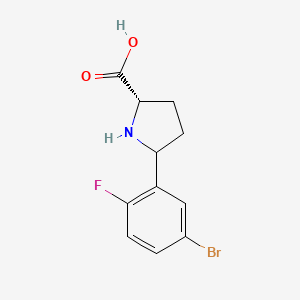
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)

